(5E)-3-BUTYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
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Overview
Description
(5E)-3-BUTYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound belonging to the thiazolidinedione class. This compound is characterized by a thiazolidine ring substituted with a benzylidene group at the 5-position and a butyl group at the 3-position. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-BUTYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 3-butylthiazolidine-2,4-dione with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety through an aldol condensation reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques to ensure its suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-BUTYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The thiazolidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl-substituted thiazolidinediones.
Substitution: Various substituted thiazolidinediones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antidiabetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-BUTYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate the activity of enzymes and receptors involved in metabolic and inflammatory processes. The compound may exert its effects through the inhibition of key enzymes or the activation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with antidiabetic properties.
Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(5E)-3-BUTYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazolidinediones, this compound has a benzylidene group that may enhance its activity and selectivity towards certain biological targets.
Properties
IUPAC Name |
(5E)-5-benzylidene-3-butyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-3-9-15-13(16)12(18-14(15)17)10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRWTZVSNAXUAG-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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